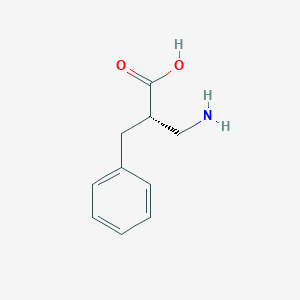

(S)-3-Amino-2-benzylpropanoic acid

Description

BenchChem offers high-quality (S)-3-Amino-2-benzylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-2-benzylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(aminomethyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVEBBGKNAHKE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460116 | |

| Record name | (S)-3-Amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131683-27-7 | |

| Record name | (S)-3-Amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Amino-2-benzylpropanoic Acid: A Comprehensive Physicochemical Profile for the Research Professional

Abstract

(S)-3-Amino-2-benzylpropanoic acid, a chiral non-proteinogenic amino acid, serves as a critical building block in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a benzyl group adjacent to the stereocenter, impart specific conformational constraints and lipophilicity, making it a valuable synthon for creating peptidomimetics and pharmacologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical characteristics of (S)-3-Amino-2-benzylpropanoic acid, offering both established data and the detailed experimental protocols necessary for its in-house characterization. The methodologies are presented with a focus on the underlying scientific principles, ensuring a robust and reproducible approach for researchers in the field.

Introduction: The Significance of (S)-3-Amino-2-benzylpropanoic Acid in Drug Discovery

The landscape of modern drug discovery is increasingly focused on molecules that can precisely interact with biological targets while maintaining favorable pharmacokinetic and pharmacodynamic profiles. Non-proteinogenic amino acids, such as (S)-3-Amino-2-benzylpropanoic acid, have emerged as powerful tools in this endeavor. Unlike their proteinogenic counterparts, these synthetic amino acids offer a broader range of side-chain functionalities and stereochemical arrangements.

The incorporation of (S)-3-Amino-2-benzylpropanoic acid into peptide-based therapeutics can enhance resistance to enzymatic degradation, improve receptor-binding affinity, and modulate solubility and membrane permeability. Its benzyl side chain introduces a hydrophobic element that can facilitate crucial interactions within the binding pockets of target proteins. Understanding the fundamental physicochemical properties of this compound is, therefore, a prerequisite for its effective utilization in rational drug design and development. This guide aims to provide a detailed and practical resource for scientists working with this versatile building block.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in pharmaceutical sciences. These properties govern its behavior in both in vitro and in vivo systems, influencing everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).

Structural and Molecular Data

| Property | Value |

| IUPAC Name | (2S)-3-amino-2-benzylpropanoic acid |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 77469-33-3 |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)CN |

| InChI Key | RWHVXRJRRJAPQJ-QFIPXEPZSA-N |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of (S)-3-Amino-2-benzylpropanoic acid.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The proton NMR spectrum of (S)-3-Amino-2-benzylpropanoic acid will exhibit characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.1-7.3 ppm), the methine proton at the chiral center, the methylene protons of the benzyl group, and the methylene protons adjacent to the amino group. The exact chemical shifts and coupling constants are dependent on the solvent and pH.

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show distinct resonances for the carboxyl carbon, the aromatic carbons, the chiral methine carbon, and the two methylene carbons, confirming the carbon skeleton of the molecule.

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity. For (S)-3-Amino-2-benzylpropanoic acid, a high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact mass.

Physical and Chemical Properties

| Property | Value | Experimental Protocol |

| Melting Point | 224-226 °C | Section 3.1 |

| pKa | pKa₁ (COOH) ≈ 2-3; pKa₂ (NH₃⁺) ≈ 9-10 | Section 3.2 |

| Solubility | Sparingly soluble in water; soluble in acidic and basic aqueous solutions. | Section 3.3 |

| Optical Rotation | Specific rotation value is dependent on the solvent and concentration. | Section 3.4 |

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (S)-3-Amino-2-benzylpropanoic acid. The rationale behind each step is explained to ensure a thorough understanding of the process.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the (S)-3-Amino-2-benzylpropanoic acid sample is completely dry. If necessary, dry the sample under vacuum. Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Capillary Loading: Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set a rapid heating rate initially to approach the expected melting point.

-

Once the temperature is within 15-20 °C of the expected melting point (224-226 °C), reduce the heating rate to 1-2 °C per minute. This slow heating rate is crucial for an accurate determination.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

-

Data Recording: Report the melting point as a range. For a pure sample, this range should be narrow (typically ≤ 2 °C).

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow ramp rate near the melting point allows the temperature of the sample and the thermometer to equilibrate, leading to an accurate reading.

Caption: Workflow for Melting Point Determination.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa values represent the acidity of the carboxylic acid group and the conjugate acid of the amino group. Potentiometric titration is a common and accurate method for determining pKa.

Apparatus:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a known amount of (S)-3-Amino-2-benzylpropanoic acid and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH solution above the beaker.

-

Titration (for pKa₂):

-

Record the initial pH of the solution.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly past the expected equivalence point.

-

-

Data Analysis (for pKa₂):

-

Plot a graph of pH versus the volume of NaOH added.

-

The first equivalence point (where the carboxylic acid is fully deprotonated) will be observed as a steep inflection in the curve.

-

The pKa₂ (for the amino group) is the pH at the half-equivalence point.

-

-

Titration (for pKa₁): To determine the pKa of the carboxylic acid, the amino acid can be first protonated by adding a known excess of standardized 0.1 M HCl and then back-titrated with standardized 0.1 M NaOH.

-

Data Analysis (for pKa₁): Plot the titration curve. The pKa₁ will be the pH at the first half-equivalence point.

Self-Validating System: The shape of the titration curve itself serves as a validation. A well-defined sigmoidal curve with clear inflection points indicates a successful titration. The calculated molecular weight from the titration data should also agree with the known molecular weight.

Determination of Aqueous Solubility

Principle: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Scintillation vials or small glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25 °C)

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

pH meter

Procedure:

-

Sample Preparation: Add an excess amount of (S)-3-Amino-2-benzylpropanoic acid to a series of vials containing deionized water (or buffers of different pH values). An excess is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them on the shaker in a constant temperature environment. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent.

-

Quantify the concentration of (S)-3-Amino-2-benzylpropanoic acid in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).

-

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Trustworthiness: Running the experiment in triplicate and ensuring that the solubility value is consistent across the replicates enhances the trustworthiness of the results. Additionally, analyzing samples taken at different time points (e.g., 24h and 48h) can confirm that equilibrium has been reached.

Determination of Specific Optical Rotation

Principle: Chiral molecules, like (S)-3-Amino-2-benzylpropanoic acid, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm length)

Procedure:

-

Solution Preparation: Accurately weigh a known amount of (S)-3-Amino-2-benzylpropanoic acid and dissolve it in a known volume of a specified solvent (e.g., 1 M HCl) in a volumetric flask. The concentration should be precisely known.

-

Polarimeter Calibration: Calibrate the polarimeter using a blank (the pure solvent).

-

Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and measure the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the following formula:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

The temperature and the wavelength of the light used (usually the sodium D-line, 589 nm) must also be reported.

Caption: Logical Flow for Specific Rotation Measurement.

Conclusion

The physicochemical properties of (S)-3-Amino-2-benzylpropanoic acid are integral to its successful application in drug discovery and development. This guide has provided a detailed overview of its key characteristics and the robust experimental methodologies required for their determination. By adhering to these protocols and understanding the principles behind them, researchers can ensure the quality and consistency of their work, ultimately facilitating the development of novel therapeutics. The combination of tabulated data, step-by-step protocols, and workflow visualizations aims to equip scientists with the necessary tools for the effective characterization and utilization of this important chiral building block.

References

-

PubChem. (S)-3-Amino-2-benzylpropanoic acid. National Center for Biotechnology Information. [Link]

(S)-3-Amino-2-benzylpropanoic Acid: A Chiral Building Block for Advanced Peptidomimetics and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-Amino-2-benzylpropanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural properties, featuring a chiral center and a benzyl group, make it a valuable building block for the synthesis of sophisticated peptidomimetics with enhanced biological activity and metabolic stability. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its enantioselective synthesis, and insights into its applications in the development of novel therapeutics, particularly in the realm of protease inhibitors and modulators of protein-protein interactions.

Core Molecular Attributes

(S)-3-Amino-2-benzylpropanoic acid is a chiral molecule whose stereochemistry plays a crucial role in its biological activity and incorporation into larger molecules. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 131683-27-7 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | (2S)-2-(aminomethyl)-3-phenylpropanoic acid | [1] |

| Synonyms | (S)-2-Benzyl-β-alanine | [1] |

The Significance of β-Amino Acids in Peptidomimetic Design

Traditional peptide-based drugs often suffer from poor metabolic stability due to rapid degradation by proteases. The incorporation of β-amino acids, such as (S)-3-amino-2-benzylpropanoic acid, into peptide sequences is a well-established strategy to overcome this limitation. The additional carbon in the backbone of β-amino acids disrupts the natural recognition sites for proteases, thereby enhancing the in vivo half-life of the resulting peptidomimetic.

Furthermore, the unique conformational properties of β-amino acids allow for the creation of novel secondary structures, such as helices and turns, that can mimic the bioactive conformations of natural peptides. This structural diversity provides a powerful tool for designing potent and selective modulators of challenging drug targets, including protein-protein interactions (PPIs).

Enantioselective Synthesis of (S)-3-Amino-2-benzylpropanoic Acid

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to synthesize (S)-3-amino-2-benzylpropanoic acid with high enantiopurity is critical for its application in drug discovery. A robust and well-established method for achieving this is through the use of Evans chiral auxiliaries. This approach allows for the stereocontrolled introduction of the benzyl group.

Synthetic Workflow Overview

The overall synthetic strategy involves the acylation of a chiral oxazolidinone auxiliary, followed by a diastereoselective alkylation to introduce the benzyl group, and finally, the cleavage of the auxiliary to yield the desired β-amino acid.

Sources

The Unseen Backbone: A Technical Guide to the Discovery and History of β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Amino acids, structural isomers of the canonical α-amino acids, represent a burgeoning frontier in medicinal chemistry and materials science. Their unique conformational properties and inherent resistance to proteolytic degradation have established them as invaluable building blocks for novel therapeutics, peptidomimetics, and functional biomaterials. This guide provides a comprehensive exploration of the discovery and historical evolution of β-amino acids, from their initial identification in natural products to the development of sophisticated synthetic methodologies that have enabled their widespread application. We will delve into the seminal discoveries, the key researchers who pioneered the field, and the chemical logic that drove the evolution of synthetic strategies. This in-depth analysis will equip researchers and drug development professionals with a thorough understanding of the foundational science and historical context of this critical class of molecules.

The Dawn of a New Class: Early Discoveries and Natural Occurrence

The story of β-amino acids begins not with a deliberate search, but with the characterization of naturally occurring molecules. The simplest and most abundant of these is β-alanine , the only naturally occurring β-amino acid in humans. It was first identified in the early 20th century as a constituent of carnosine, a dipeptide found in high concentrations in muscle and brain tissue.[1] Unlike its α-isomer, L-alanine, β-alanine is not incorporated into proteins during ribosomal translation. Instead, its biosynthesis occurs through the degradation of dihydrouracil and carnosine.

While β-alanine was an early and significant discovery, the broader importance of the β-amino acid scaffold in nature became truly apparent with Alexander Fleming's serendipitous discovery of penicillin in 1928.[2][3] The core of the penicillin molecule is a β-lactam, a cyclic amide formed from a β-amino acid.[1] This discovery marked a watershed moment in medicine and provided a dramatic illustration of the potent biological activity that could be endowed by this unique structural motif. Following penicillin, a vast array of other β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams, were discovered, solidifying the importance of β-amino acid derivatives in drug development.[2][4]

Beyond β-alanine and the β-lactams, a diverse array of β-amino acids have been identified as components of various natural products, including peptides, alkaloids, and polyketides.[5][6] The incorporation of β-amino acids into these molecules often confers unique structural and functional properties, most notably an increased resistance to enzymatic degradation by proteases.[5] This intrinsic stability has made β-amino acids a highly attractive target for medicinal chemists seeking to develop more robust peptide-based drugs.

The Chemist's Challenge: Early Synthetic Methodologies

The growing recognition of the importance of β-amino acids spurred the development of synthetic routes to access these molecules in the laboratory. Early efforts were often extensions of classical organic reactions, repurposed for the synthesis of this new class of compounds. These foundational methods, while sometimes limited in scope and efficiency, laid the groundwork for the more sophisticated techniques that would follow.

Homologation of α-Amino Acids: The Arndt-Eistert Synthesis

One of the most direct conceptual approaches to β-amino acids is the one-carbon homologation of readily available α-amino acids. The Arndt-Eistert reaction , named after German chemists Fritz Arndt and Bernd Eistert, proved to be a popular method for this transformation.[1][7] The reaction proceeds by converting an N-protected α-amino acid into its corresponding acid chloride, which is then treated with diazomethane to form a diazoketone. This intermediate, upon treatment with a silver catalyst in the presence of water, undergoes a Wolff rearrangement to form a ketene, which is then hydrated to yield the homologous β-amino acid.[7]

A key advantage of the Arndt-Eistert reaction is that the Wolff rearrangement proceeds with retention of stereochemistry at the α-carbon of the starting amino acid.[7] This was a critical feature for the synthesis of enantiomerically pure β-amino acids, which are often required for pharmaceutical applications.

-

Acid Chloride Formation: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and add this solution dropwise to a solution of diazomethane (2.5 eq) in diethyl ether at 0 °C. Stir the reaction mixture at 0 °C for 2 hours. Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wolff Rearrangement: To the solution of the diazoketone, add a solution of silver benzoate (0.1 eq) in triethylamine (1.5 eq) and water (5.0 eq). Stir the reaction mixture at room temperature for 12 hours.

-

Workup and Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-Boc-β-homophenylalanine.

The Mannich Reaction: A Three-Component Approach

The Mannich reaction , named after the German chemist Carl Mannich, is a three-component condensation reaction that provides a powerful route to β-amino carbonyl compounds.[8][9] In its classical form, the reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a primary or secondary amine.[8] The resulting β-amino carbonyl compound, known as a Mannich base, can then be further transformed into the corresponding β-amino acid.

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. The carbonyl compound then tautomerizes to its enol form, which acts as a nucleophile and attacks the iminium ion to form the Mannich base.[9] The versatility of the Mannich reaction lies in the wide variety of carbonyl compounds and amines that can be employed, allowing for the synthesis of a diverse range of β-amino acid derivatives.

-

Reaction Setup: In a round-bottom flask, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol.

-

Reaction Execution: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Reflux the reaction mixture for 4 hours.

-

Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and wash with diethyl ether. Basify the aqueous layer with a saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the β-amino ketone.

Rearrangement Reactions: Curtius and Hofmann

The Curtius and Hofmann rearrangements are classical name reactions that provide routes to amines with one fewer carbon atom than the starting material. These reactions can be adapted for the synthesis of β-amino acids from dicarboxylic acid derivatives.

-

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by a nucleophile.[10][11] For β-amino acid synthesis, a mono-ester of a succinic acid derivative can be converted to the corresponding acyl azide. Upon heating, the acyl azide rearranges to an isocyanate, which can be trapped with an alcohol to form a carbamate. Hydrolysis of the carbamate and the ester yields the desired β-amino acid.

-

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with bromine and a strong base to form an isocyanate, which is then hydrolyzed to a primary amine with the loss of carbon dioxide.[12][13] To synthesize a β-amino acid, a succinic acid mono-amide can be subjected to the Hofmann rearrangement conditions to yield the target molecule.

Both reactions proceed with retention of configuration of the migrating group, which is an important consideration for stereoselective synthesis.

The Rise of Asymmetric Synthesis: Controlling Chirality

As the demand for enantiomerically pure β-amino acids for pharmaceutical applications grew, the development of asymmetric synthetic methods became a major focus of research. The goal was to control the formation of new stereocenters during the synthesis, rather than relying on the resolution of racemic mixtures. This led to the emergence of a variety of powerful techniques, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis.

Chiral Auxiliaries

One of the earliest and most reliable strategies for asymmetric synthesis involves the use of a chiral auxiliary . In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A variety of chiral auxiliaries have been successfully employed in the synthesis of β-amino acids, often in the context of conjugate addition reactions.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods represented a significant advance in the field, as it allowed for the generation of large quantities of enantiomerically pure material from a small amount of a chiral catalyst. Both transition metal catalysts and organocatalysts have been extensively explored for the asymmetric synthesis of β-amino acids.

-

Transition Metal Catalysis: Chiral complexes of metals such as rhodium, ruthenium, copper, and palladium have been shown to be highly effective catalysts for a variety of reactions that produce β-amino acids, including asymmetric hydrogenation of β-enamino esters and conjugate additions.[4][5]

-

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful and environmentally friendly alternative to transition metal catalysis. Chiral amines, thioureas, and phosphoric acids have all been successfully employed as organocatalysts in asymmetric Mannich reactions and Michael additions to generate enantiomerically enriched β-amino acids.[14]

Table 1: Comparison of Selected Asymmetric Synthesis Methods for β-Amino Acids

| Method | Catalyst/Auxiliary | Substrate Type | Typical Yield (%) | Typical Enantioselectivity (% ee) |

| Asymmetric Hydrogenation | Rh-(S,S)-Et-DuPhos | β-Acetamidoacrylate | >95 | >98 |

| Conjugate Addition | (S)-Valine-derived auxiliary | α,β-Unsaturated ester | 80-90 | >95 (d.r.) |

| Mannich Reaction | Proline | Aldehyde and imine | 70-95 | 90-99 |

| Michael Addition | Chiral Thiourea | Nitroalkene and malonate | 85-99 | 90-98 |

Note: Yields and enantioselectivities are representative and can vary depending on the specific substrates and reaction conditions.

Biocatalysis

The use of enzymes as catalysts for organic synthesis, known as biocatalysis , offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental sustainability. A variety of enzymes, including lipases, proteases, and transaminases, have been utilized for the synthesis of enantiomerically pure β-amino acids, primarily through the kinetic resolution of racemic mixtures.[15][16] More recently, engineered enzymes are being developed for the direct asymmetric synthesis of β-amino acids from prochiral starting materials.[17][18]

A New Fold: The Emergence of β-Peptides

A pivotal moment in the history of β-amino acids came in 1996 with the independent and nearly simultaneous reports from the research groups of Dieter Seebach and Samuel H. Gellman .[2][4][19][20] They demonstrated that oligomers of β-amino acids, which they termed β-peptides , could fold into stable, well-defined secondary structures, such as helices, similar to their α-peptide counterparts.[2][19] This discovery was surprising to many in the field, as it was widely believed that the additional flexibility of the β-amino acid backbone would preclude the formation of ordered structures.

The work of Seebach and Gellman opened up the entirely new field of "foldamers," which are non-natural oligomers that mimic the structure and function of biopolymers. β-Peptides have since been shown to exhibit a wide range of interesting biological activities and are being explored for applications in drug discovery, materials science, and nanotechnology.[20]

Conclusion: An Enduring Legacy and a Bright Future

From their humble beginnings as components of natural products to their current status as versatile building blocks for modern science, the journey of β-amino acids has been one of continuous discovery and innovation. The historical development of synthetic methodologies, driven by the need for greater efficiency, control, and stereoselectivity, has provided researchers with a powerful toolkit to explore the vast chemical space of these fascinating molecules. The pioneering work on β-peptides has further expanded the horizons of the field, demonstrating that these non-natural oligomers can mimic the structural and functional complexity of their natural counterparts. As our understanding of the unique properties of β-amino acids continues to grow, so too will their impact on the development of new medicines, materials, and technologies. The unseen backbone of these remarkable molecules is now firmly in the spotlight, poised to play an even greater role in shaping the future of chemical and biological sciences.

References

-

Wikipedia. (2024). β-Lactam. [Link]

-

Rimkus, A., & Sewald, N. (2003). First Synthesis of a beta(2)-homoamino Acid by Enantioselective Catalysis. Organic Letters, 5(1), 79–80. [Link]

-

Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1056-1073. [Link]

-

Lelais, G., & Seebach, D. (2004). β2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-43. [Link]

-

Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., & Rivera, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

-

Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691. [Link]

-

Wikipedia. (2024). Arndt–Eistert reaction. [Link]

-

International Journal of Innovative Technology and Exploring Engineering. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. [Link]

-

Chemistry LibreTexts. (2023). Arndt-Eister reaction. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

-

National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

-

Mathiba, K., & Brady, D. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

-

American Chemical Society. (2025). Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. [Link]

-

National Institutes of Health. (n.d.). Asymmetric synthesis of vinylogous β-amino acids and their incorporation into mixed backbone oligomers. [Link]

-

Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. [Link]

-

Wikipedia. (2024). Curtius rearrangement. [Link]

-

National Institutes of Health. (n.d.). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. [Link]

-

National Institutes of Health. (n.d.). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. [Link]

-

Medicines for All institute. (2019). PROCESS DEVELOPMENT REPORT. [Link]

-

Wikipedia. (2024). Gabriel synthesis. [Link]

-

ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. [Link]

-

ACS Publications. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (2024). Hofmann rearrangement. [Link]

-

PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. [Link]

-

Royal Society of Chemistry. (2000). A new methodology for the synthesis of β-amino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. [Link]

-

Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

-

MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. [Link]

-

Chemist Wizards. (n.d.). Hoffmann Rearrangement. [Link]

-

ResearchGate. (2005). Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. [Link]

Sources

- 1. First synthesis of a beta(2)-homoamino acid by enantioselective catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 9. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. pharmdguru.com [pharmdguru.com]

- 14. ijitee.org [ijitee.org]

- 15. Arndt-Eistert Synthesis [organic-chemistry.org]

- 16. Arndt-Eistert Homologation | Ambeed [ambeed.com]

- 17. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 18. thaiscience.info [thaiscience.info]

- 19. researchgate.net [researchgate.net]

- 20. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

The Unseen Architects: A Technical Guide to the Biological Significance of β2-Amino Acids in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

While α-amino acids form the fundamental basis of life's proteome, a less abundant but equally fascinating class of molecules, the β-amino acids, plays a crucial and diverse role in the natural world. This technical guide delves into the biological significance of β2-amino acids, a specific isomer distinguished by the substitution on the α-carbon relative to the carboxyl group. We will traverse their natural occurrence, from microbial metabolites to complex alkaloids, and elucidate their biosynthetic origins. A core focus will be on their profound impact on the structural and functional properties of peptides, offering enhanced metabolic stability and unique conformational geometries. This guide will further explore the burgeoning applications of β2-amino acids in medicinal chemistry and drug development, providing insights into their potential as therapeutic agents and versatile molecular scaffolds.

Introduction: Beyond the α-Centric View of Biology

The central dogma of molecular biology has long placed α-amino acids at the epicentre of protein synthesis and function. However, nature's chemical repertoire is far more extensive. β-amino acids, structural isomers of their α-counterparts with an additional carbon atom in their backbone, are found across various life forms, contributing to a range of biological activities.[1][2] This guide specifically focuses on β2-amino acids, where the side chain is attached to the C2 (α) carbon, adjacent to the carboxyl group. This seemingly subtle structural alteration has profound implications for their chemical properties and biological roles.

The growing interest in β2-amino acids stems from their presence in a variety of pharmacologically active natural products and their ability to confer unique properties upon peptides.[3][4] Oligomers composed of β-amino acids, known as β-peptides, exhibit remarkable resistance to proteolytic degradation, a significant advantage in the development of therapeutic peptides.[1][4] Furthermore, the incorporation of β2-amino acids can induce stable and predictable secondary structures in peptides, a feature of immense interest for designing novel biomaterials and bioactive molecules.[1][2]

This document will serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug discovery, providing a detailed exploration of the multifaceted world of β2-amino acids.

Natural Occurrence and Diversity of β2-Amino Acids

While not as ubiquitous as α-amino acids, β2-amino acids are integral components of a diverse array of natural products, often exhibiting potent biological activities.[1][2] Their presence spans from simple monomeric forms to complex macrocyclic structures.

2.1. β2-Amino Acids as Secondary Metabolites

Many β2-amino acids are found as secondary metabolites in microorganisms, plants, and marine organisms.[2] These compounds often play roles in chemical defense, signaling, or as metabolic intermediates. A notable example is (S)-β-aminoisobutyric acid, which is involved in the catabolism of L-valine.[2] Other examples include:

-

Cispentacin: An antifungal agent isolated from Bacillus cereus, which contains a cyclic β2-amino acid moiety.[3][5]

-

Cryptophycins: A class of potent antitumor depsipeptides that incorporate a unique β2-amino acid derivative.[3]

-

Alkaloids and Lactones: Many natural products, including certain alkaloids and lactones, feature β2-amino acid substructures that are crucial for their biological function.[1][2]

Table 1: Examples of Natural Products Containing β2-Amino Acids

| Natural Product | Source Organism | Biological Activity |

| Cispentacin | Bacillus cereus | Antifungal[3][5] |

| Cryptophycins | Cyanobacteria | Anticancer[3] |

| Physarigin B | Physarum rigidum | Pigment[2] |

| β-Lactam Antibiotics | Fungi, Bacteria | Antibacterial[3] |

| D-Lysergic Acid | Claviceps purpurea | Psychotropic[3] |

Biosynthesis of β2-Amino Acids: Nature's Synthetic Strategies

The biosynthesis of β2-amino acids is a testament to nature's enzymatic ingenuity. While not as universally conserved as the pathways for α-amino acid synthesis, several distinct enzymatic routes have been identified.[6][7]

3.1. Enzymatic Pathways

The formation of β-amino acids in nature is primarily catalyzed by a range of enzymes that act on α-amino acids or their metabolic precursors.[6] These enzymatic transformations often involve isomerases, aminomutases, and decarboxylases. The biosynthesis of β-aminoisobutyric acid from valine, for instance, is a well-characterized pathway.[2]

Diagram 1: Generalized Biosynthetic Routes to β2-Amino Acids

Caption: Key enzymatic pathways for the biosynthesis of β2-amino acids often involve the conversion of α-amino acid or α-keto acid precursors.

3.2. Laboratory Synthesis: Mimicking and Expanding Nature's Toolkit

The growing demand for enantiomerically pure β2-amino acids in research and development has spurred the creation of numerous synthetic methodologies.[1][8] These approaches can be broadly categorized into chemical and enzymatic methods.

3.2.1. Chemical Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, and several powerful methods have been adapted for the production of β2-amino acids. These include:

-

Asymmetric Conjugate Addition: This method involves the stereoselective addition of nucleophiles to α,β-unsaturated nitro compounds or esters.[3]

-

Evans' Chiral Auxiliary Methodology: A well-established method for the stereocontrolled synthesis of a variety of chiral compounds, including β2-amino acids.[9]

-

Catalytic Asymmetric Synthesis: Recent advancements have led to highly efficient catalytic methods for the direct synthesis of unprotected β2-amino acids in high yields and enantioselectivities.[8][10]

3.2.2. Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and lipases are increasingly being employed for the production of enantiopure β-amino acids.[11][12]

-

Transaminases: These enzymes catalyze the transfer of an amino group from a donor to a keto-acid acceptor, enabling the asymmetric synthesis of β-amino acids from prochiral β-keto acids.[12]

-

Lipases and Acylases: These enzymes are often used for the kinetic resolution of racemic mixtures of β-amino acids or their derivatives.[11]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic β2-Amino Acid Ester

-

Substrate Preparation: Dissolve the racemic N-acetyl-β2-amino acid ester in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Enzyme Addition: Add a commercially available lipase (e.g., from Candida antarctica) to the substrate solution. The enzyme-to-substrate ratio should be optimized for the specific substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted ester and the produced acid.

-

Work-up: Once the desired conversion (ideally 50%) is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat).

-

Separation: Separate the unreacted (S)-N-acetyl-β2-amino acid ester from the produced (R)-N-acetyl-β2-amino acid by extraction or chromatography.

-

Deprotection: Hydrolyze the separated enantiomers to obtain the free (R)- and (S)-β2-amino acids.

The Structural and Functional Impact of β2-Amino Acids on Peptides

The incorporation of β2-amino acids into peptide backbones imparts unique structural and functional properties that are not readily achievable with their α-amino acid counterparts.[1][13]

4.1. Conformational Properties and Secondary Structure

β-Peptides, oligomers composed entirely of β-amino acids, are known to adopt stable and well-defined secondary structures, including helices, turns, and sheets.[1][2] The presence of β2-amino acids has a particularly intriguing effect on the conformational landscape of these peptides.[1] The additional rotational freedom in the β-peptide backbone, while potentially leading to greater flexibility, can also be constrained to favor specific conformations.[14] The substitution at the C2 position in β2-amino acids can influence the propensity for helix formation in α/β-peptides.[15]

Diagram 2: Comparison of α- and β-Peptide Backbones

Caption: The extended backbone of β-peptides compared to α-peptides provides them with distinct conformational possibilities.

4.2. Enhanced Proteolytic Stability

One of the most significant advantages of incorporating β-amino acids into peptides is the remarkable increase in their resistance to enzymatic degradation.[1][4] Proteases, the enzymes responsible for peptide and protein breakdown, are highly specific for the α-peptide bond. The altered backbone geometry of β-peptides and α/β-hybrid peptides renders them poor substrates for these enzymes, leading to a significantly longer biological half-life.[4] This enhanced stability is a key driver for the development of β-peptide-based therapeutics.[16]

Applications in Drug Development and Medicinal Chemistry

The unique properties of β2-amino acids make them highly valuable building blocks in the design of novel therapeutic agents and research tools.[3][4]

5.1. Peptidomimetics and Therapeutic Peptides

The enhanced proteolytic stability and ability to form stable secondary structures make β2-amino acid-containing peptides excellent candidates for peptidomimetics.[4][13] These molecules can mimic the bioactive conformations of natural peptides while overcoming their inherent limitations, such as poor bioavailability and rapid degradation.[4] Applications of β-peptides and their derivatives are being explored in various therapeutic areas, including:

-

Antimicrobial Agents: β-peptides have been designed to mimic the amphipathic structures of natural antimicrobial peptides, exhibiting potent activity against a broad spectrum of bacteria.[4][13]

-

Anticancer Agents: The incorporation of β2-amino acids into peptides can lead to compounds with significant antiproliferative activity.[4]

-

Enzyme Inhibitors: The unique conformational constraints imposed by β2-amino acids can be exploited to design potent and selective enzyme inhibitors.[4]

5.2. Small Molecule Pharmaceuticals

Beyond their use in peptides, β2-amino acids are also found as key structural motifs in a variety of small molecule drugs.[3][16] Their presence can influence the pharmacokinetic and pharmacodynamic properties of these molecules. For example, several antibiotics, such as ofloxacin and norfloxacin, contain a β-amino acid moiety.[4]

Diagram 3: Workflow for β2-Amino Acid-Based Drug Discovery

Caption: A streamlined workflow for the discovery and development of drugs incorporating β2-amino acid scaffolds.

Conclusion and Future Perspectives

β2-amino acids represent a fascinating and functionally significant class of molecules that are increasingly being recognized for their diverse roles in nature and their immense potential in biomedical applications. Their presence in a wide array of bioactive natural products underscores their evolutionary importance. The ability of β2-amino acids to confer proteolytic stability and induce specific secondary structures in peptides has opened up new avenues for the design of novel therapeutics and biomaterials.

Future research in this field is likely to focus on several key areas:

-

Discovery of Novel β2-Amino Acid-Containing Natural Products: Advances in analytical techniques and genome mining will undoubtedly lead to the identification of new natural products with unique structures and biological activities.[6]

-

Development of More Efficient Synthetic Methods: The demand for a wider variety of enantiomerically pure β2-amino acids will continue to drive innovation in both chemical and enzymatic synthesis.[3][8]

-

Elucidation of their Biological Roles: Further studies are needed to fully understand the physiological and pathological roles of β2-amino acids and their metabolites in various organisms, including humans.[17][18]

-

Expansion of their Therapeutic Applications: The unique properties of β2-amino acids will continue to be exploited in the development of next-generation drugs for a wide range of diseases.[16][19]

References

-

ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

-

Lelais, G., & Seebach, D. (2004). β2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 206-243. [Link]

-

Lelais, G., & Seebach, D. (2004). β2-Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides. ETH Zürich. [Link]

-

Martins, P., et al. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. In ResearchGate. [Link]

-

Eddinger, G. A., & Gellman, S. H. (2016). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. ACS Chemical Biology, 11(11), 3156–3164. [Link]

-

Bąchor, U., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(11), 3369. [Link]

-

Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology, 93(2), 541–549. [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9748. [Link]

-

Hacker, D. E., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Chemical Biology, 16(6), 1084–1094. [Link]

-

Hacker, D. E., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. PubMed. [Link]

-

Wikipedia. (n.d.). Beta-peptide. Retrieved from [Link]

-

Seebach, D., et al. (1997). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta, 80(7), 2033-2066. [Link]

-

Blaskovich, M. A. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Farmacevtski Vestnik, 62, 141-152. [Link]

-

Bafana, A., & Dutt, S. (2013). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 79(3), 748–755. [Link]

-

Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. [Link]

-

Beke, T., et al. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

-

Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports, 31(8), 1056-1073. [Link]

-

Mann, G., et al. (2018). Physiological and pathological roles of branched-chain amino acids in the regulation of protein and energy metabolism and neurological functions. Pharmacological Research, 133, 215-217. [Link]

-

Fazal-ur-Rehman, M. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Journal of Medical and Clinical Reviews. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Index Copernicus. [Link]

-

Beke, T., et al. (2006). Basic conformers in beta-peptides. Semantic Scholar. [Link]

-

Neinast, M. D., et al. (2019). Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders. Nutrients, 11(9), 2010. [Link]

-

Kudo, F., & Eguchi, T. (2014). Biosynthesis of natural products containing β-amino acids. ResearchGate. [Link]

-

Carbone, F. R., & Stern, L. J. (2012). For Many But Not For All: How The Conformational Flexibility Of The Peptide/Mhcii Complex Shapes Epitope Selection. Current Opinion in Immunology, 24(1), 57–62. [Link]

-

Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. MPG.PuRe. [Link]

-

Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3683–3689. [Link]

-

Sgouroudis, E., et al. (2021). Design of solubly expressed miniaturized SMART MHCs. Proceedings of the National Academy of Sciences, 118(16), e2023563118. [Link]

Sources

- 1. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ethz.ch [ethz.ch]

- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 4. mdpi.com [mdpi.com]

- 5. mmsl.cz [mmsl.cz]

- 6. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pure.mpg.de [pure.mpg.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. On the flexibility of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Physiological and pathological roles of branched-chain amino acids in the regulation of protein and energy metabolism and neurological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to β-Peptides and Their Secondary Structures

Abstract

In the landscape of peptidomimetics and drug development, β-peptides have emerged as a class of molecules with profound potential. These structural analogues of natural α-peptides, constructed from β-amino acid building blocks, exhibit a remarkable propensity to form stable, well-defined secondary structures. This guide provides a comprehensive technical overview of β-peptides, beginning with the foundational principles of their synthesis and delving into the rich diversity of their secondary structural motifs, including helices, sheets, and turns. We will explore the critical experimental techniques employed for their structural elucidation and discuss the unique properties that make them promising candidates for therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the chemistry, structure, and application of β-peptides.

The World of β-Peptides: A Paradigm Shift in Peptide Science

β-Peptides are oligomers composed of β-amino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid counterparts. This seemingly subtle alteration has profound consequences for their structural and biological properties. Unlike α-peptides, which are susceptible to rapid enzymatic degradation, β-peptides exhibit exceptional resistance to proteolysis, a characteristic that significantly enhances their potential as therapeutic agents.[1][2][3][4] This inherent stability, coupled with their ability to fold into predictable and stable secondary structures, positions β-peptides as a versatile scaffold for mimicking protein secondary structures and inhibiting protein-protein interactions.[2][5]

The journey into the world of β-peptides begins with the synthesis of their constituent building blocks, the β-amino acids.

Synthetic Avenues to β-Amino Acids

The synthesis of enantiomerically pure β-amino acids is a critical first step. A variety of synthetic strategies have been developed, each with its own advantages and limitations. Common approaches include:

-

Arndt-Eistert Homologation: This classical method involves the extension of an α-amino acid to its corresponding β-amino acid.[6]

-

Conjugate Addition Reactions: The addition of amine nucleophiles to α,β-unsaturated esters (Michael addition) is a widely used strategy.

-

Mannich-type Reactions: These reactions provide a powerful tool for the asymmetric synthesis of β-amino acids.[7]

-

Catalytic Hydrogenation: Asymmetric hydrogenation of enamines or β-amino acrylates offers an efficient route to chiral β-amino acids.

-

Modern Catalytic Methods: Recent advances have introduced novel catalytic methods, such as the palladium-catalyzed aminocarbonylation of alkenes and the nickel-catalyzed carboxylation of aziridines, which utilize simple starting materials and offer broad functional group tolerance.[8][9]

The choice of synthetic route is often dictated by the desired substitution pattern on the β-amino acid, which in turn influences the conformational preferences of the resulting β-peptide.

Assembling the Chain: Solid-Phase Synthesis of β-Peptides

The assembly of β-amino acids into β-peptides is most commonly achieved through solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield.[10][11] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant method used for β-peptide synthesis due to its milder reaction conditions.[12]

Figure 1: Generalized workflow for Fmoc-based solid-phase β-peptide synthesis.

Experimental Protocol: Fmoc-Based Solid-Phase β-Peptide Synthesis

This protocol provides a general guideline for the manual synthesis of a β-peptide on a solid support.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12][13]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer incubation.[12]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

-

Amino Acid Coupling: Activate the incoming Fmoc-protected β-amino acid using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) in DMF. Add this activated mixture to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent β-amino acid in the sequence.

-

Final Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM). Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[12][14]

-

Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide are confirmed by mass spectrometry.

The Architectural Repertoire: Secondary Structures of β-Peptides

The increased conformational flexibility of the β-peptide backbone allows for a greater diversity of stable secondary structures compared to α-peptides. These structures are primarily stabilized by intramolecular hydrogen bonds.

Helical Motifs: A World Beyond the α-Helix

β-Peptides can fold into a variety of helical structures, which are classified based on the number of atoms in the hydrogen-bonded ring.[15][16][17]

-

14-Helix: This is one of the most common and stable helical structures, particularly for β³-peptides (where the side chain is at the Cβ position).[18][19] It is characterized by C=O(i)···H-N(i+3) hydrogen bonds, forming a 14-membered ring. The 14-helix has approximately 3 residues per turn.

-

12-Helix: The 12-helix is defined by C=O(i)···H-N(i+2) hydrogen bonds, forming a 12-membered ring.[20] This helix is often observed in β-peptides containing cyclic β-amino acids.

-

10-Helix: This helix is formed by C=O(i)···H-N(i+2) hydrogen bonds, but with a different backbone conformation than the 12-helix, leading to a 10-membered ring.

-

10/12-Helix: A mixed-hydrogen bonding pattern can lead to the formation of a 10/12-helix.[15]

-

8-Helix: This is a less common helical structure characterized by C=O(i)···H-N(i+1) hydrogen bonds, forming an 8-membered ring.

Figure 2: Key characteristics of common β-peptide helices.

β-Sheets and Turns: Mimicking Natural Folds

Beyond helices, β-peptides can also adopt sheet and turn structures, which are fundamental motifs in protein architecture.

-

β-Sheets: β-Peptides can form both parallel and anti-parallel β-sheet structures, stabilized by inter-strand hydrogen bonds.[21][22] These structures are often promoted by specific substitution patterns on the β-amino acid backbone. The design of β-hairpins, where two anti-parallel strands are connected by a tight turn, is a common strategy for creating stable β-sheet structures.[23]

-

β-Turns: β-Turns are crucial for reversing the direction of the peptide chain. In β-peptides, various turn types can be induced, often with as few as two to four residues.[24][25] The specific geometry of the turn is influenced by the stereochemistry and substitution of the constituent β-amino acids.

Unveiling the Structure: Analytical Characterization Techniques

The determination of the three-dimensional structure of β-peptides relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution structure of β-peptides in solution.[26][27] Key NMR experiments include:

-

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are used to identify the spin systems of individual β-amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about through-space proximities between protons that are less than 5 Å apart.[28] The pattern of NOE cross-peaks is diagnostic of specific secondary structures. For example, in a 14-helix, characteristic NOEs are observed between the amide proton of residue i and protons on residue i-3.

-

Chemical Shift Analysis: The chemical shifts of backbone protons can also be indicative of the local conformation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of β-peptides in solution.[29][30] Different secondary structures give rise to characteristic CD spectra:

-

14-Helix: A canonical 14-helix typically shows a strong positive Cotton effect around 200 nm and a negative Cotton effect around 215-220 nm.[31]

-

12-Helix and other structures: Other helical and sheet structures also produce distinct CD spectra, although the interpretation can sometimes be complex.[24]

It is crucial to note that while CD spectroscopy is excellent for monitoring conformational changes and confirming the presence of ordered structures, the deconvolution of CD spectra for β-peptides is not as straightforward as for α-peptides.

X-ray Crystallography

For β-peptides that can be crystallized, X-ray crystallography provides unambiguous, high-resolution structural information in the solid state. This technique has been instrumental in definitively characterizing the various helical and sheet structures of β-peptides.[20]

The Functional Frontier: Applications in Drug Development

The unique properties of β-peptides make them highly attractive for a range of therapeutic applications.[32][33][34]

-

Proteolytic Stability: Their resistance to degradation by proteases overcomes a major hurdle in the development of peptide-based drugs, leading to longer in vivo half-lives.[1][3]

-

Mimicry of Bioactive Peptides: β-Peptides can be designed to mimic the secondary structures of α-peptides that are involved in biological recognition processes. This allows for the development of agonists and antagonists for various receptors.[2]

-

Inhibition of Protein-Protein Interactions (PPIs): The stable helical and sheet structures of β-peptides provide an ideal scaffold for presenting side chains in a spatially defined manner, enabling the disruption of PPIs that are often implicated in disease.[5]

-

Antimicrobial Agents: Certain β-peptides have been shown to possess potent antimicrobial activity, offering a potential solution to the growing problem of antibiotic resistance.[35]

The ability to fine-tune the structure and properties of β-peptides through the synthesis of diverse β-amino acid building blocks provides a powerful platform for the rational design of novel therapeutics.[36]

Conclusion

β-Peptides represent a fascinating and rapidly evolving field at the intersection of chemistry, biology, and materials science. Their unique structural properties, particularly their ability to form a diverse array of stable secondary structures, combined with their inherent proteolytic stability, have established them as a premier class of peptidomimetics. As our understanding of the principles governing their folding and function continues to grow, so too will their impact on the development of new therapeutics and functional biomaterials. The continued exploration of novel β-amino acid building blocks and the refinement of synthetic and analytical methodologies will undoubtedly unlock even greater potential for this remarkable class of molecules.

References

-

Liu, A., et al. (2023). Recent advances in the synthesis of β-amino acids. Chemistry | Illinois. [Link]

-

Bisseret, P., et al. (2006). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. [Link]

-

Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by carboxylation. [Link]

-

Weiner, B., et al. (2010). Catalytic Asymmetric Synthesis of β-Amino Acids. Chemical Reviews. [Link]

-

Guichard, G., & Huc, I. (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Chemical Biology. [Link]

-

Woody, R. W., & Woody, A. K. (1978). Circular dichroism of beta turns in peptides and proteins. Biochemistry. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

-

Bacsa, B., et al. (2010). Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry. [Link]

-

Gellman, S. H. (2008). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology. [Link]

-

Hook, D. F., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Organic & Biomolecular Chemistry. [Link]

-

Kritzer, J. A., et al. (2005). β-Peptides as inhibitors of protein–protein interactions. Chemistry & Biology. [Link]

-

Wu, Y. D., & Wang, D. P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research. [Link]

-

Seebach, D., et al. (2006). Helices and other secondary structures of β- and γ-peptides. Biopolymers. [Link]

-

Miller, C. A., et al. (2008). Mechanical stability of helical beta-peptides and a comparison of explicit and implicit solvent models. Biophysical Journal. [Link]

-

Lee, M. R., et al. (2010). Crystallographic Characterization of 12-Helical Secondary Structure in β-Peptides Containing Side Chain Groups. Journal of the American Chemical Society. [Link]

-

Cerezo, J., et al. (2020). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. Physical Chemistry Chemical Physics. [Link]

-

Seebach, D., et al. (2006). Helices and Other Secondary Structures of β- and γ-Peptides. Biopolymers. [Link]

-

Karle, I. L., et al. (2000). Structure and Assembly of Designed β-Hairpin Peptides in Crystals as Models for β-Sheet Aggregation. Biochemistry. [Link]

-

Khavrutskii, I. V., et al. (1995). [Solid phase synthesis of beta amyloid (1-42)]. Bioorganicheskaia Khimiia. [Link]

-

Crisma, M., et al. (1984). Peptide Models for Beta-Turns. A Circular Dichroism Study. International Journal of Peptide and Protein Research. [Link]

-

Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Angewandte Chemie International Edition. [Link]

-

Tickler, A. K., & Wade, J. D. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry. [Link]

-

Keiderling, T. A., et al. (2006). Vibrational circular-dichroism spectroscopy of homologous cyclic peptides designed to fold into β helices of opposite chirality. Chirality. [Link]

-

Wikipedia. (n.d.). Solid-phase synthesis. [Link]

-

van der Veken, P., et al. (2003). Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum?. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Various β-peptide helix motifs. [Link]

-

Raghothama, S. (2017). 310-Helices in Peptides and Proteins. Protein & Peptide Letters. [Link]

-

Gong, B. (2008). Exploring β-Sheet Structure and Interactions with Chemical Model Systems. Accounts of Chemical Research. [Link]

-

Daura, X., et al. (2001). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Angewandte Chemie International Edition. [Link]

-

Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences. [Link]

-

Wikipedia. (n.d.). Beta sheet. [Link]

-

Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. [Link]

-

Chemistry LibreTexts. (2022). Secondary Structure: β-Pleated Sheet. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

-

ResearchGate. (n.d.). Structural classification of peptides. [Link]

-

Gellman, S. H. (1998). The twists and turns of beta-peptides. Current Opinion in Chemical Biology. [Link]

-

Biovera. (n.d.). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

-

Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Biology LibreTexts. (2022). Secondary Structure and Loops. [Link]

-

NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]

-

YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

-

Bio-synthesis. (n.d.). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. [Link]

-

ResearchGate. (n.d.). Structure and geometry of a β³-peptide 14-helix. [Link]

-

Zagorski, M. G., & Barrow, C. J. (1992). NMR studies of amyloid.beta.-peptides: proton assignments, secondary structure, and mechanism of an.alpha.-helix.fwdarw..beta.-sheet conversion for a homologous, 28-residue, N-terminal fragment. Biochemistry. [Link]

-

Bow, J. P., et al. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society. [Link]

-

Journal of Pharmaceutical and Applied Chemistry. (2024). Peptide-Based Drugs: Development and Therapeutic Applications. [Link]

-

Molecules. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]

Sources

- 1. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ethz.ch [ethz.ch]

- 5. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. β-Amino Acid synthesis by carboxylation [organic-chemistry.org]

- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. biovera.com.au [biovera.com.au]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. pubs.acs.org [pubs.acs.org]